Butyl(ethenyl)diphenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(ethenyl)diphenylstannane is an organotin compound characterized by the presence of a butyl group, an ethenyl group, and two phenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(ethenyl)diphenylstannane typically involves the reaction of butylstannane with ethenylmagnesium bromide and diphenyltin dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Butyl(ethenyl)diphenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The ethenyl and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Butyl(ethenyl)diphenylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Butyl(ethenyl)diphenylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Butyl(diphenyl)stannane: Lacks the ethenyl group, making it less reactive in certain reactions.
Ethenyl(diphenyl)stannane: Lacks the butyl group, affecting its solubility and reactivity.
Butyl(phenyl)stannane: Contains only one phenyl group, resulting in different chemical properties.
Uniqueness
Butyl(ethenyl)diphenylstannane is unique due to the presence of both butyl and ethenyl groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these groups with the tin atom provides a distinct set of properties that make it valuable in research and industrial applications.
Properties
CAS No. |
38233-72-6 |
---|---|
Molecular Formula |
C18H22Sn |
Molecular Weight |
357.1 g/mol |
IUPAC Name |
butyl-ethenyl-diphenylstannane |
InChI |
InChI=1S/2C6H5.C4H9.C2H3.Sn/c2*1-2-4-6-5-3-1;1-3-4-2;1-2;/h2*1-5H;1,3-4H2,2H3;1H,2H2; |
InChI Key |
RKMREQGCSKQGIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.